molecular formula C23H26ClN5O4 B556313 Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride CAS No. 83701-04-6

Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride

Cat. No. B556313
CAS RN: 83701-04-6
M. Wt: 471.9 g/mol
InChI Key: XKAVYOJOHZLTDF-FERBBOLQSA-N
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Description

Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, also known as Bz-Arg-AMC hydrochloride, is a synthetic peptide derivative designed to mimic the structure of the natural amino acid L-arginine . It acts as an inhibitor of various enzymes responsible for metabolizing arginine and other amino acids . It has been used as a substrate for trypsin-like proteolysis of peptide in red blood cells, as a substrate for midgut proteases of Pieris brassicae, and as a substrate in screening serine protease activity of venom .


Molecular Structure Analysis

The molecular formula of Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride is C23H25N5O4•HCl . The molecular weight is 471.94 .


Chemical Reactions Analysis

Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride is a sensitive fluorogenic substrate for papain and trypsin . It has been used in various enzymatic reactions, including trypsin-like proteolysis of peptide in red blood cells, midgut proteases of Pieris brassicae, and screening serine protease activity of venom .


Physical And Chemical Properties Analysis

Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride is a powder that is soluble in DMSO:methanol (1:1) at 20 mg/mL, forming a clear, colorless solution . It should be stored at −20°C .

Scientific Research Applications

Protease Activity Screening

Bz-Arg-AMC HCl is commonly used as a substrate to screen for serine protease activity in various biological samples, including venom. This application is crucial for understanding protease function and for the development of protease inhibitors .

Trypsin-like Proteolysis

This compound serves as a substrate for trypsin-like proteolysis in red blood cells. This is important for studying the digestion of peptide bonds by trypsin-like enzymes within hematological contexts .

Midgut Proteases Study

It is also used as a substrate for midgut proteases of insects like Pieris brassicae. This aids in the research of digestive processes and potential pest control strategies .

Papain Substrate

Bz-Arg-AMC HCl acts as a sensitive fluorogenic substrate for papain, an enzyme from the papaya plant, which is significant in studying enzymatic activity and kinetics .

Mechanism of Action

Target of Action

Bz-Arg-AMC HCl, also known as Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, is a sensitive fluorogenic substrate primarily for trypsin , soybean trypsin-like enzyme , and papain . These enzymes play crucial roles in various biological processes, including digestion and immune response.

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. When cleaved by these enzymes, it releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be detected and quantified . This fluorescence provides a measure of the enzymatic activity.

Biochemical Pathways

The primary biochemical pathway involved is proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids. This is a crucial process in organisms, involved in digestion, immune response, and cell-cycle progression .

Result of Action

The cleavage of Bz-Arg-AMC HCl by its target enzymes results in the release of AMC, a fluorescent product. The fluorescence intensity is directly proportional to the enzymatic activity, providing a quantitative measure of the activity of trypsin, soybean trypsin-like enzyme, and papain .

Action Environment

The action of Bz-Arg-AMC HCl is influenced by environmental factors such as pH and temperature. For instance, the optimal pH for its cleavage by trypsin is around 7.5-8.5, and the reaction is typically conducted at 37°C. The presence of other substances, such as inhibitors or activators of the target enzymes, can also affect the compound’s action .

properties

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAVYOJOHZLTDF-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585092
Record name N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride

CAS RN

83701-04-6
Record name N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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